2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound characterized by the molecular formula and a molecular weight of 188.18 g/mol. This compound features a fused oxazole and quinazoline ring system, which contributes to its unique chemical properties and potential biological activities. It has garnered interest in scientific research for its role as a building block in the synthesis of various biologically active compounds, particularly in medicinal chemistry where it is studied for antimicrobial and enzyme inhibitory properties .
This compound is classified under the category of heterocycles, specifically as an oxazoloquinazolinone derivative. It is synthesized from starting materials such as anthranilamide and isocyanates, which are common precursors in organic synthesis. The compound is primarily sourced from laboratory synthesis rather than natural products, making it a synthetic organic compound with applications in various fields including chemistry and biology .
The synthesis of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one can be achieved through several methods:
The synthetic processes typically involve controlling temperature and reagent concentrations to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one features:
Key spectral data for characterization include:
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one participates in various chemical reactions:
The specific conditions for these reactions often depend on the choice of reagents and solvents used during synthesis. For example, potassium permanganate may be employed for oxidation while sodium borohydride can be used for reduction processes.
The mechanism of action for 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific enzymes and biomolecules. Research indicates that derivatives of this compound can inhibit enzymes such as α-glucosidase through non-competitive mechanisms. The binding interactions modulate enzyme activity, leading to alterations in metabolic pathways within cells .
The compound's ability to bind selectively to target proteins influences gene expression and cellular functions. This characteristic makes it a valuable candidate for further exploration in therapeutic applications.
Key chemical properties include:
Relevant data from spectroscopic analyses confirm these properties, aiding in understanding its behavior in various chemical environments .
The applications of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one span several fields:
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one (CAS 52727-44-3) is a structurally unique fused heterocyclic compound that integrates oxazole and quinazolinone pharmacophores. This bicyclic system features a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol. Its crystalline solid form exhibits a melting point of 160–163°C and a density of 1.47 g/cm³, reflecting stable packing in the solid state [1] [4]. The compound’s significance stems from its role as a synthetic precursor for biologically active molecules and its intrinsic physicochemical properties, such as moderate water solubility and stability under standard storage conditions (2–8°C) [4]. As a bridged quinazolinone, it occupies a distinct niche within nitrogen-oxygen heterocycles, enabling diverse reactivity patterns essential for medicinal chemistry applications.
Table 1: Fundamental Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₀H₈N₂O₂ | - |
Molecular Weight | 188.18 g/mol | - |
Melting Point | 160–163°C | Lit. |
Density | 1.47 g/cm³ | Room temperature |
Storage Temperature | 2–8°C | Recommended |
The compound belongs to the fused bicyclic quinazolinone subclass, characterized by a 5,6-membered ring system where the oxazole moiety (positions 1–3) annulates with the quinazolinone core (positions 4–8). Key structural attributes include:
Nomenclatural variations include 2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one and 2H-oxazolo[2,3-b]quinazolin-5(3H)-one, reflecting registry differences (e.g., MDL: MFCD00209576) [4]. Its InChI key (InChI=1/C10H8N2O2/c13-9-7-3-1-2-4-8(7)11-10-12(9)5-6-14-10/h1-4H,5-6H2
) confirms the absence of chiral centers but highlights polarized bonds [2].
Table 2: Structural Identifiers and Naming Conventions
Identifier Type | Value |
---|---|
CAS Registry Number | 52727-44-3 |
IUPAC Name | 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one |
Synonyms | 2H-Oxazolo[2,3-b]quinazolin-5(3H)-one; 2,3-Dihydro-oxazolo[2,3-b]quinazolin-5-one |
MDL Number | MFCD00209576 |
ChemBlink ID | CB0425052 |
The synthesis of quinazolinone derivatives dates to 1869, when Griess first prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens [8]. 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one emerged as a distinct entity in the late 20th century, with early routes involving cyclodehydration of 3-(2-chloroethyl)quinazoline-2,4-diones—a method optimized using phosphorus oxychloride or acid catalysis [4] [6]. Its medicinal relevance became apparent through:
Table 3: Key Therapeutic Areas Explored for Quinazolinone-Oxazole Hybrids
Biological Activity | Therapeutic Area | Structural Basis |
---|---|---|
Antimicrobial | Infectious Diseases | Oxazole-mediated membrane disruption |
Anticancer | Oncology | Quinazolinone-DNA intercalation |
AMPA Receptor Antagonism | Neurology | Competitive binding via C3 substituents |
Anti-inflammatory | Immunology | COX-2 inhibition via fused ring system |
Quinazolinone-oxazole hybrids like this compound exemplify "privileged scaffolds" in drug discovery, combining synthetic tractability with target diversity. Their development parallels broader advances in heterocyclic chemistry, including Niementowski condensations (anthranilic acid + amides) and transition-metal-catalyzed functionalizations [6] [8]. Current research focuses on structural diversification to enhance pharmacokinetic properties, leveraging the core’s tolerance for polar substituents [2] [4].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: